

4-Iodo-5-methyl-3-phenylisoxazole: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

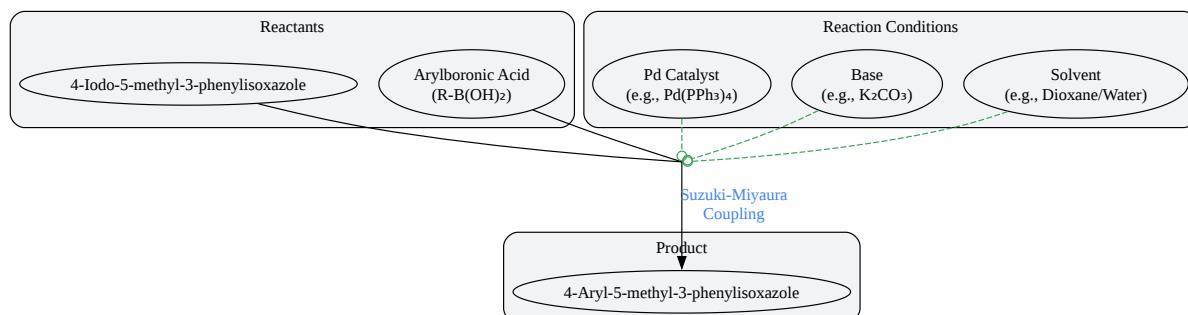
Compound of Interest

Compound Name: *4-Iodo-5-methyl-3-phenylisoxazole*

Cat. No.: B1305843

[Get Quote](#)

Morristown, NJ – December 27, 2025 – **4-Iodo-5-methyl-3-phenylisoxazole** is a highly functionalized heterocyclic compound that has emerged as a crucial building block for the synthesis of complex organic molecules. Its unique structural features, particularly the presence of a reactive iodine atom on the isoxazole core, make it an ideal substrate for a variety of cross-coupling reactions. This attribute has positioned it as a valuable intermediate in the development of novel pharmaceuticals, particularly in the fields of anti-inflammatory and anticancer therapies, as well as in materials science.[1]


The isoxazole moiety itself is a key pharmacophore found in numerous biologically active compounds. The strategic placement of the iodo, methyl, and phenyl groups on the isoxazole ring of this building block provides a versatile platform for chemists to introduce molecular diversity and construct intricate molecular architectures.

Applications in Cross-Coupling Reactions

The carbon-iodine bond at the 4-position of the isoxazole ring is the key to the synthetic utility of this building block. It readily participates in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This allows for the straightforward introduction of a wide array of functional groups, leading to the generation of diverse chemical libraries for drug discovery and materials science research.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. **4-Iodo-5-methyl-3-phenylisoxazole** is an excellent substrate for this reaction, allowing for the synthesis of 4-aryl-5-methyl-3-phenylisoxazoles. These products are of significant interest as they are structural analogs of known bioactive molecules, including cyclooxygenase-2 (COX-2) inhibitors like Celecoxib.

[Click to download full resolution via product page](#)

Suzuki-Miyaura Coupling Workflow

Table 1: Representative Quantitative Data for Suzuki-Miyaura Coupling

Entry	Arylboronic Acid	Catalyst	Base	Solvent	Yield (%)
1	Phenylboronic acid	Pd(PPh ₃) ₄	K ₂ CO ₃	Dioxane/H ₂ O	85-95
2	4-Methoxyphenylboronic acid	Pd(dppf)Cl ₂	Cs ₂ CO ₃	Toluene/H ₂ O	80-90
3	3-Pyridinylboronic acid	Pd(OAc) ₂ / SPhos	K ₃ PO ₄	1,4-Dioxane	75-85

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Utilizing **4-iodo-5-methyl-3-phenylisoxazole** in this reaction provides a direct route to 4-alkynyl-5-methyl-3-phenylisoxazoles. These alkynylated isoxazoles are valuable intermediates that can undergo further transformations, such as click chemistry or cyclization reactions, to generate a variety of heterocyclic systems. Studies on analogous 3,5-disubstituted-4-iodoisoxazoles have demonstrated high yields (up to 98%) in Sonogashira couplings.[2][3]

[Click to download full resolution via product page](#)

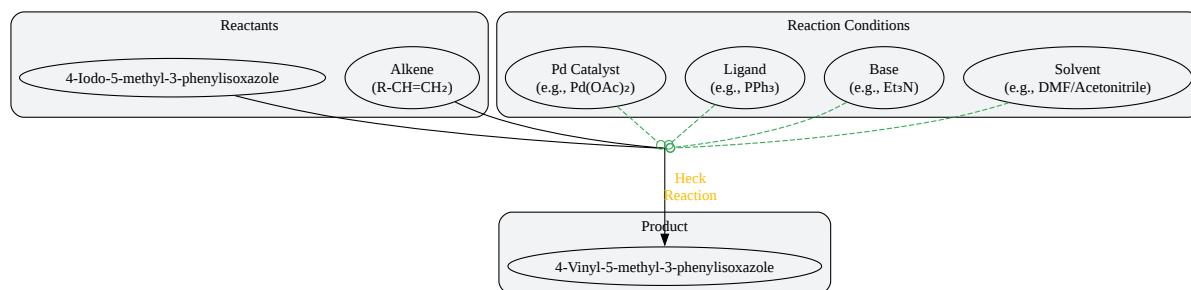

Sonogashira Coupling Workflow

Table 2: Representative Quantitative Data for Sonogashira Coupling of 3,5-Disubstituted-4-iodoisoxazoles

Entry	Alkyne	Catalyst	Base	Solvent	Yield (%)
1	Phenylacetylene	Pd(PPh ₃) ₂ Cl ₂ / CuI	Et ₃ N	DMF	95
2	1-Hexyne	Pd(PPh ₃) ₂ Cl ₂ / CuI	Et ₃ N	THF	92
3	Trimethylsilyl acetylene	Pd(PPh ₃) ₂ Cl ₂ / CuI	Et ₃ N	DMF	98

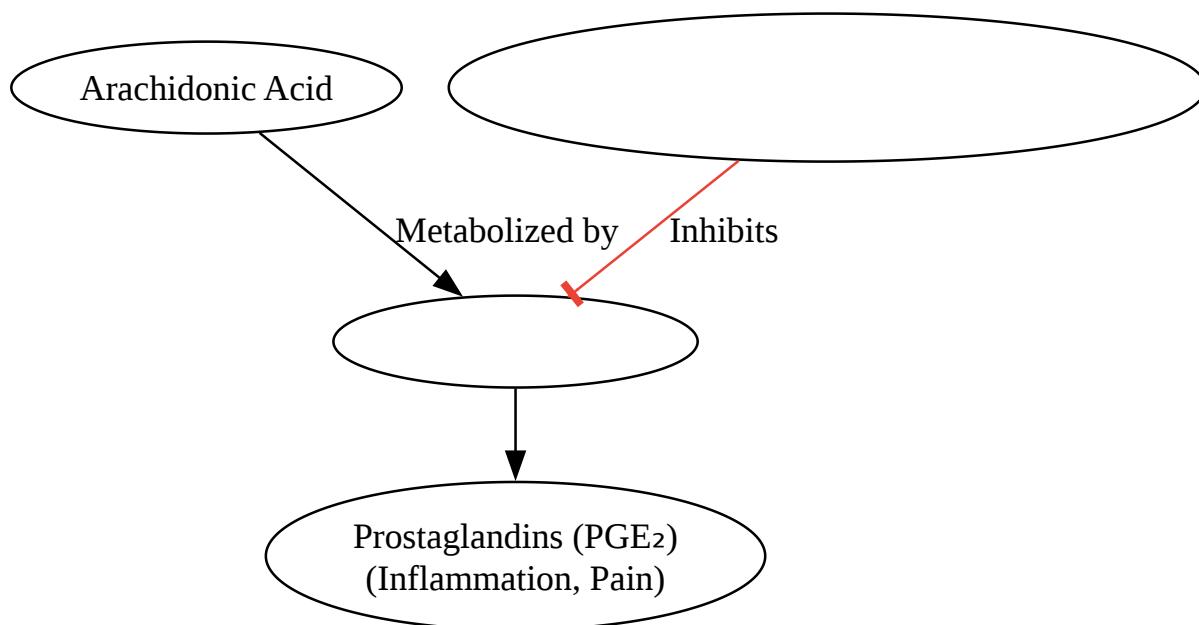
Heck Coupling

The Heck reaction is a versatile method for the arylation of alkenes. **4-Iodo-5-methyl-3-phenylisoxazole** can be coupled with various alkenes to produce 4-vinyl-5-methyl-3-phenylisoxazoles. These vinylated products serve as important precursors for further functionalization, including polymerization and metathesis reactions.

[Click to download full resolution via product page](#)

Heck Reaction Workflow

Table 3: Representative Quantitative Data for Heck Coupling


Entry	Alkene	Catalyst	Ligand	Base	Solvent	Yield (%)
1	Styrene	Pd(OAc) ₂	P(o-tolyl) ₃	Et ₃ N	Acetonitrile	75-85
2	n-Butyl acrylate	Pd(OAc) ₂	PPh ₃	K ₂ CO ₃	DMF	80-90
3	Acrylonitrile	PdCl ₂ (PPh ₃) ₂	-	Et ₃ N	DMF	70-80

Application in the Synthesis of Bioactive Molecules

The functionalized isoxazoles derived from **4-iodo-5-methyl-3-phenylisoxazole** are of significant interest in medicinal chemistry. The isoxazole scaffold is present in a number of approved drugs and is known to interact with a variety of biological targets.

Anti-inflammatory Agents (COX-2 Inhibitors)

A prominent application of this building block is in the synthesis of analogs of Celecoxib, a selective COX-2 inhibitor used to treat pain and inflammation. The 3-phenylisoxazole core mimics the central ring of Celecoxib. By utilizing Suzuki-Miyaura coupling, various aryl groups can be introduced at the 4-position to explore the structure-activity relationship (SAR) and develop novel COX-2 inhibitors with potentially improved efficacy and side-effect profiles.

[Click to download full resolution via product page](#)

Inhibition of the COX-2 Pathway

Anticancer Agents (Kinase Inhibitors)

The isoxazole scaffold is also a feature of several kinase inhibitors used in cancer therapy. Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. By employing cross-coupling reactions, various substituents can be attached

to the 4-position of the isoxazole ring to create libraries of compounds for screening against different kinases, such as c-Jun N-terminal kinase (JNK), which is implicated in cancer cell proliferation and survival.[4]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling:

- To a dried round-bottom flask under an inert atmosphere (e.g., argon), add **4-iodo-5-methyl-3-phenylisoxazole** (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (2.0 equiv.).
- Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$, 0.05 equiv.).
- Add the degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1).
- Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

General Procedure for Sonogashira Coupling:

- To a dried Schlenk flask under an inert atmosphere, add **4-iodo-5-methyl-3-phenylisoxazole** (1.0 equiv.), the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$, 0.05 equiv.), and the copper(I) co-catalyst (e.g., CuI , 0.1 equiv.).
- Add the degassed solvent (e.g., a mixture of THF and DMF) and a base such as triethylamine (2.0 equiv.).
- Add the terminal alkyne (1.1 equiv.) dropwise to the stirred solution.

- Heat the reaction mixture to 50-70 °C and stir for 2-8 hours, monitoring by TLC.
- After cooling, filter the reaction mixture through a pad of celite and wash with ethyl acetate.
- Wash the filtrate with saturated aqueous ammonium chloride and brine.
- Dry the organic layer, concentrate, and purify by column chromatography.

General Procedure for Heck Coupling:

- In a sealed tube under an inert atmosphere, combine **4-iodo-5-methyl-3-phenylisoxazole** (1.0 equiv.), the alkene (1.5 equiv.), the palladium catalyst (e.g., $\text{Pd}(\text{OAc})_2$, 0.1 equiv.), a phosphine ligand (e.g., PPh_3 , 0.2 equiv.), and a base (e.g., triethylamine, 2.0 equiv.).
- Add the anhydrous solvent (e.g., acetonitrile or DMF).
- Seal the tube and heat the mixture to 100-120 °C for 12-24 hours.
- After cooling, dilute the reaction mixture with a suitable organic solvent and filter to remove insoluble salts.
- Wash the filtrate with water and brine.
- Dry the organic phase, remove the solvent in vacuo, and purify the residue by column chromatography.

Conclusion

4-Iodo-5-methyl-3-phenylisoxazole has proven to be a valuable and versatile building block in modern organic synthesis. Its ability to readily undergo a range of cross-coupling reactions provides a straightforward and efficient means to access a wide variety of highly substituted isoxazole derivatives. These products are of significant interest in the fields of medicinal chemistry and materials science, with demonstrated potential in the development of new anti-inflammatory and anticancer agents. The protocols and data presented herein provide a foundation for researchers to explore the full synthetic potential of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction
- PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors
- PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Iodo-5-methyl-3-phenylisoxazole: A Versatile Building Block in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1305843#4-iodo-5-methyl-3-phenylisoxazole-as-a-building-block-in-organic-synthesis\]](https://www.benchchem.com/product/b1305843#4-iodo-5-methyl-3-phenylisoxazole-as-a-building-block-in-organic-synthesis)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com